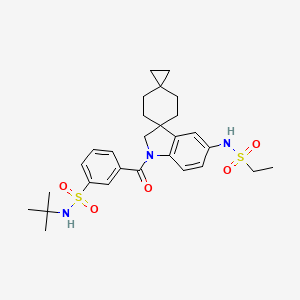
Kif18A-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Kif18A-IN-6 is a useful research compound. Its molecular formula is C28H37N3O5S2 and its molecular weight is 559.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Kif18A-IN-6 is a small-molecule inhibitor targeting the kinesin motor protein KIF18A, which plays a crucial role in mitotic processes and is implicated in various cancers. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell proliferation and invasion, and potential therapeutic applications.
Overview of KIF18A
KIF18A is a member of the kinesin family of motor proteins that facilitate intracellular transport and play significant roles in mitosis. It is essential for proper chromosome alignment and segregation during cell division. Overexpression of KIF18A has been linked to tumor aggressiveness in various cancers, including hepatocellular carcinoma (HCC) and head and neck squamous cell carcinoma (HNSCC) .
This compound inhibits the motor activity of KIF18A, leading to the activation of the mitotic checkpoint. This results in selective cytotoxicity towards chromosomally unstable cancer cells. The inhibition disrupts normal mitotic processes, causing cell cycle arrest and apoptosis in cancerous cells while sparing normal somatic cells .
Effects on Cancer Cell Proliferation
Research indicates that this compound significantly reduces the proliferation of cancer cells. In studies involving HCC cells, silencing KIF18A resulted in decreased cell viability and proliferation, highlighting its role as a promoter of cancer growth . Conversely, overexpression of KIF18A enhanced cell proliferation, suggesting that inhibiting this protein could be a viable therapeutic strategy.
| Cell Type | Proliferation Effect | Mechanism |
|---|---|---|
| HCC Cells | Inhibition with this compound | Silencing KIF18A reduces MAD2 and CDK1/CyclinB1 levels |
| HNSCC Cells | Increased with KIF18A | Upregulation of Vimentin and downregulation of E-cadherin |
Impact on Migration and Invasion
This compound also affects the migratory and invasive capabilities of cancer cells. Studies show that inhibiting KIF18A results in reduced migration and invasion in vitro. For instance, HNSCC cells exhibited decreased motility when treated with Kif18A inhibitors, correlating with altered expression of epithelial-mesenchymal transition markers .
Case Studies
- Hepatocellular Carcinoma (HCC) : In a study examining the effects of Kif18A inhibition on HCC cells, researchers found that treatment with this compound led to significant reductions in tumor weight and lung metastases in xenograft models. The underlying mechanism involved upregulation of apoptotic pathways and downregulation of proliferative signals .
- Head and Neck Squamous Cell Carcinoma (HNSCC) : Another study demonstrated that inhibition of KIF18A using small molecules like this compound resulted in decreased invasion and migration capabilities of HNSCC cells. This was attributed to changes in the expression levels of key proteins involved in cell adhesion .
Research Findings
Recent findings emphasize the potential therapeutic applications of this compound:
- Selective Targeting : The compound selectively targets cancer cells exhibiting chromosomal instability (CIN), making it a promising candidate for treating aggressive tumors .
- Combination Therapies : Ongoing research suggests that combining Kif18A inhibitors with other therapeutic agents may enhance overall efficacy against resistant cancer types .
Properties
Molecular Formula |
C28H37N3O5S2 |
|---|---|
Molecular Weight |
559.7 g/mol |
InChI |
InChI=1S/C28H37N3O5S2/c1-5-37(33,34)29-21-9-10-24-23(18-21)28(15-13-27(11-12-27)14-16-28)19-31(24)25(32)20-7-6-8-22(17-20)38(35,36)30-26(2,3)4/h6-10,17-18,29-30H,5,11-16,19H2,1-4H3 |
InChI Key |
AXRRVVWONHGXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC23CCC4(CC4)CC3)C(=O)C5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















